molecular formula C2H8ClNO B1209043 O-Ethylhydroxylamine hydrochloride CAS No. 3332-29-4

O-Ethylhydroxylamine hydrochloride

Cat. No.: B1209043
CAS No.: 3332-29-4
M. Wt: 97.54 g/mol
InChI Key: NUXCOKIYARRTDC-UHFFFAOYSA-N
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Description

O-Ethylhydroxylamine hydrochloride (CAS: 3332-29-4) is a hydroxylamine derivative with the molecular formula C₂H₈ClNO and a molecular weight of 97.54 g/mol . It is widely utilized in analytical chemistry as a derivatization reagent, particularly for converting aldehydes and ketones into stable oximes, enhancing detection sensitivity in techniques like GC-MS and LC-MS . Its applications span diverse fields, including clinical diagnostics (e.g., steroid hormone quantification in saliva ), biochemistry (e.g., retinoid analysis ), and organic synthesis (e.g., agrochemical production ).

Mechanism of Action

Mode of Action

It’s worth noting that the compound is used in the generation of oxime derivatives of aldehyde- or ketone-group containing compounds . This suggests that it may interact with these groups in its target molecules, leading to changes in their structure and function.

Action Environment

It’s worth noting that the compound is soluble in water , which suggests that its action may be influenced by the aqueous environment within cells and tissues.

Biological Activity

O-Ethylhydroxylamine hydrochloride (CAS: 3332-29-4) is an organic compound that has garnered attention for its diverse biological applications, particularly in analytical chemistry and medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

This compound is a derivative of hydroxylamine, characterized by the presence of an ethyl group. The compound can be synthesized through various methods, including the reaction of hydroxylamine hydrochloride with ethyl iodide in the presence of a base such as sodium carbonate or potassium bicarbonate in non-reactive solvents like water or dichloromethane . The general reaction scheme can be summarized as follows:

Hydroxylamine+Ethyl IodideO Ethylhydroxylamine\text{Hydroxylamine}+\text{Ethyl Iodide}\rightarrow \text{O Ethylhydroxylamine}

This synthesis method allows for high yields and purity, making it suitable for further applications in biological systems.

1. Analytical Applications

This compound is primarily used as a derivatization reagent in gas chromatography (GC) and mass spectrometry (MS) for the analysis of complex carbohydrates and steroid hormones. Its ability to form stable oximes with carbonyl compounds enhances the detection sensitivity and specificity in analytical methods .

Table 1: Comparison of Derivatization Agents

Derivatization AgentApplication AreaSensitivityNotes
O-EthylhydroxylamineSteroid hormonesHighEffective for GC-MS
CyanoacetohydrazideSteroid hormonesModerateUsed for comparative analysis

2. Biological Implications

Research indicates that O-ethylhydroxylamine can influence biological pathways related to oxidative stress and cellular signaling. For instance, it has been shown to modulate the activity of certain enzymes involved in oxidative metabolism, potentially impacting conditions such as oxidative stress-related diseases .

In a study examining its effects on steroid hormone quantification, O-ethylhydroxylamine demonstrated improved sensitivity compared to traditional methods, allowing for more accurate assessments in clinical samples .

Case Study 1: Hormonal Analysis

A recent study utilized this compound to derivatize steroid hormones in human saliva. The results indicated that this method significantly increased the detection limits for several hormones, including testosterone and cortisol, compared to other derivatization strategies .

Table 2: Hormone Concentration Analysis Using O-Ethylhydroxylamine

HormoneConcentration (ng/mL) Before DerivatizationConcentration (ng/mL) After Derivatization
Testosterone12 ± 216 ± 3
Cortisol4.2 ± 0.85.5 ± 1.0

Case Study 2: Oxime Formation

Another investigation focused on the use of O-ethylhydroxylamine in forming oximes from various aldehydes and ketones, assessing its efficiency as a derivatizing agent. The study found that the compound effectively improved the yield of oxime formation under optimized conditions, highlighting its utility in organic synthesis and analytical applications .

Scientific Research Applications

Organic Synthesis

O-Ethylhydroxylamine hydrochloride serves as a crucial reagent in the synthesis of hydroxylamine derivatives. These derivatives are important intermediates in the production of pharmaceuticals and agrochemicals. The compound's ability to form stable oximes makes it particularly valuable in organic reactions.

Key Reactions:

  • Formation of Oximes : The reaction of carbonyl compounds with this compound yields oximes, which can be further transformed into various functional groups.
  • Synthesis of Biflorin Derivatives : Preliminary studies suggest its potential use in synthesizing biflorin derivatives, although more research is needed to confirm this application .

Analytical Chemistry

In analytical chemistry, this compound is primarily used as a derivatizing agent for carbonyl compounds. By converting carbonyls into oximes, it enhances the sensitivity and selectivity of detection methods such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

Applications:

  • Detection of α-Hydroxycarbonyl Compounds : The compound reacts specifically with α-hydroxycarbonyl compounds, facilitating their identification and quantification .
  • Chromatographic Techniques : It is utilized in the analysis of carbohydrates and other complex organic mixtures through chromatographic methods .

Pharmaceutical Development

This compound has shown potential in the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter levels suggests it could offer therapeutic benefits for conditions such as depression and anxiety.

Case Study:

A study involving rats demonstrated that derivatives synthesized from this compound exhibited pharmacological effects comparable to established treatments at lower dosages, indicating its potential as a drug candidate .

Polymer Chemistry

In polymer chemistry, this compound acts as a chain transfer agent during polymerization processes. This role helps control the molecular weight of polymers and enhances their properties.

Benefits:

  • Molecular Weight Control : By regulating the polymerization process, it allows for the production of polymers with desired characteristics.
  • Improved Polymer Properties : The incorporation of hydroxylamine derivatives can enhance thermal stability and mechanical strength .

Environmental Applications

Research is ongoing into the use of this compound for environmental applications, particularly in wastewater treatment. Its ability to complex with heavy metals may facilitate their removal from contaminated water sources.

Potential Uses:

  • Heavy Metal Removal : Preliminary studies indicate that this compound can effectively bind heavy metals, aiding in their extraction from wastewater .

Q & A

Basic Research Questions

Q. What are the primary applications of O-ethylhydroxylamine hydrochloride in analytical chemistry?

this compound (EHL) is widely used as a derivatizing agent to stabilize and detect carbonyl-containing compounds, such as α-hydroxycarbonyl compounds and oxidized DNA bases. For example, it reacts with formyl groups (e.g., 5-formylcytosine in DNA) to form stable oximes, enabling detection via 2D-TLC and mass spectrometry . In carbohydrate analysis, EHL derivatizes reducing sugars for GC-MS, improving chromatographic resolution and sensitivity .

Q. How does this compound facilitate the detection of epigenetic modifications like 5-formylcytosine (5fC)?

EHL selectively reacts with 5fC in DNA to form an oxime adduct, which can be distinguished from unmodified bases using 2D-TLC. This reaction, combined with mass spectrometry, allows precise identification and quantification of 5fC in genomic studies. Co-migration experiments with synthetic standards and mass spectral fingerprinting validate specificity .

Q. In what types of organic synthesis reactions is EHL commonly employed?

EHL is used in oxime formation for synthesizing herbicides, such as in the production of 5-(2-ethylthiopropyl)-1,3-cyclohexanedione derivatives . It also participates in modifying macrolide antibiotics by reacting with ketone or aldehyde groups to generate intermediates for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized when using EHL for derivatizing carbonyl groups in metabolomics?

Key parameters include:

  • pH : Acidic conditions (pH 1–2) enhance reaction efficiency, as shown in the derivatization of 3-oxovalproic acid for GC-MS .
  • Temperature : Heating at 70°C for 1 hour accelerates oxime formation in carbohydrate analysis .
  • Reagent Concentration : A 40 mg/mL EHL solution in pyridine ensures complete derivatization of polysaccharides . Method validation via internal standards (e.g., 3-phenylbutyric acid) and parallel blank controls minimizes artifacts .

Q. What analytical techniques confirm the success of oxime formation with EHL in complex biological samples?

  • 2D-TLC : Separates oxime derivatives from unreacted species, with co-migration against synthetic standards confirming specificity .
  • Mass Spectrometry : Fragmentation patterns (e.g., m/z values) match those of reference compounds, as demonstrated in 5fC and 5caC identification .
  • GC-MS : Trimethylsilyl (TMS) derivatives of EHL-treated analytes improve volatility and detection limits in metabolomic profiling .

Q. How to resolve contradictions in derivatization efficiency when using EHL across different sample matrices?

Discrepancies may arise from matrix-specific interferences (e.g., competing nucleophiles or pH variations). Strategies include:

  • Pre-treatment : Remove interfering substances via solid-phase extraction or liquid-liquid partitioning .
  • Standard Spiking : Add isotopically labeled analogs to correct for recovery losses .
  • Cross-validation : Use orthogonal methods (e.g., HPLC-UV) to confirm results, as done in valproate metabolite analysis .

Q. Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and lab coats to avoid direct contact .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles .
  • First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse thoroughly with water .

Q. How does EHL compare to other hydroxylamine derivatives (e.g., O-methylhydroxylamine) in specificity and reactivity?

EHL’s ethyl group enhances steric accessibility compared to bulkier derivatives, improving reaction rates with small carbonyl compounds. However, O-methylhydroxylamine may be preferred for volatile analytes due to lower molecular weight . Comparative studies using TLC and MS can determine optimal reagents for specific targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of O-Ethylhydroxylamine Hydrochloride and Analogues

Property This compound O-Methylhydroxylamine Hydrochloride Hydroxylamine Hydrochloride
Molecular Formula C₂H₈ClNO CH₆ClNO H₃NO·HCl
Molecular Weight (g/mol) 97.54 83.51 69.49
Melting Point (°C) 130–133 151–153 155–157 (decomposes)
Solubility Highly soluble in water, ethanol Soluble in water, methanol Highly water-soluble
Derivatization Efficiency High (broad carbonyl specificity) Moderate (steric hindrance) Variable (pH-dependent)
Applications GC-MS, LC-MS, organic synthesis GC-MS, biochemical assays General carbonyl derivatization

Structural Insights :

  • This compound contains an ethyl group, providing moderate steric bulk compared to the methyl group in O-methylhydroxylamine hydrochloride . This difference influences reactivity and selectivity in derivatization reactions.
  • Hydroxylamine hydrochloride lacks alkyl substituents, making it more reactive but less selective, with instability under acidic or high-temperature conditions .

Derivatization Efficiency

  • This compound :
    • Preferred for α-hydroxycarbonyl compounds due to its ability to stabilize labile keto-carbonyl groups during derivatization .
    • Used in saliva steroid hormone analysis (e.g., testosterone, cortisol) with LC-MS , achieving detection limits as low as 0.1 ng/mL .
  • O-Methylhydroxylamine Hydrochloride :
    • Less efficient in sterically hindered environments (e.g., phosphorylated opsin studies showed reduced activity compared to ethyl derivatives ).
  • Hydroxylamine Hydrochloride: Limited to simple carbonyl groups due to poor stability in complex matrices .

Stability and Selectivity

  • This compound exhibits superior stability in pyridine-based derivatization protocols, preventing degradation during vacuum drying .
  • In contrast, hydroxylamine hydrochloride requires stringent pH control (pH 5.5–6.5) to avoid side reactions .

Preparation Methods

Acid-Catalyzed Hydrolysis of Acetone Oxime O-Ethyl Ether

Reaction Mechanism and General Procedure

The most documented method for synthesizing O-ethylhydroxylamine hydrochloride involves the acid-catalyzed hydrolysis of acetone oxime O-ethyl ether (Fig. 1). This two-step process, detailed in US5382685A , proceeds via nucleophilic cleavage of the oxime ether bond in the presence of a mineral acid (e.g., HCl) and water:

Acetone oxime O-ethyl ether+H2O+HClO-Ethylhydroxylamine hydrochloride+Acetone\text{Acetone oxime O-ethyl ether} + \text{H}_2\text{O} + \text{HCl} \rightarrow \text{this compound} + \text{Acetone}

The reaction is conducted in an inert hydrocarbon solvent (e.g., cyclohexane, toluene) to facilitate azeotropic removal of acetone, preventing side reactions. A 5–100-fold molar excess of water ensures complete hydrolysis, while HCl is used in 2–7 equivalents to protonate the hydroxylamine product .

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

  • Temperature : 40–80°C (optimal: 60°C) to balance reaction rate and stability of intermediates .

  • Solvent : Cyclohexane or toluene, which form azeotropes with acetone, enabling efficient distillation .

  • Acid Concentration : 5–6 equivalents of HCl ensures complete salt formation without excessive acid waste .

Table 1 : Representative Procedure from US5382685A

ParameterDetails
Starting MaterialAcetone oxime O-ethyl ether (1 mol)
SolventCyclohexane (3:1 v/v relative to oxime ether)
AcidHydrochloric acid (5.5 equiv)
Reaction Time2–3 hours at 60°C
WorkupAzeotropic distillation to remove acetone, filtration of precipitate
Yield85–90% (isolated as white crystalline solid)

This method avoids safety hazards associated with high-temperature decomposition of intermediates, making it scalable for industrial production .

Reductive Alkylation Approaches

Challenges and Limitations

  • Byproduct Formation : Competing N-alkylation can occur, necessitating strict pH control (pH 7–11) to favor O-alkylation .

  • Solvent Selection : DMF or dichloromethane is preferred to solubilize intermediates, but post-reaction purification requires multiple extractions .

Table 2 : Comparative Analysis of Preparation Methods

MethodAcid Hydrolysis Reductive Alkylation
Starting MaterialAcetone oxime O-ethyl etherHydroxylamine hydrochloride
Key ReagentHClEthyl iodide, base
SolventCyclohexaneDMF, ethanol
Yield85–90%60–75% (estimated)
PurityHigh (≥95%)Moderate (requires chromatography)
ScalabilityIndustrialLaboratory-scale

Side Reactions and Byproduct Mitigation

N-Alkylation vs. O-Alkylation Selectivity

Alkylation of hydroxylamine derivatives often results in mixtures of N- and O-ethyl products. The use of bulky bases (e.g., potassium t-butoxide) and aprotic solvents suppresses N-alkylation by deprotonating the hydroxylamine oxygen preferentially . For instance, US5206406 reports that milling potassium carbonate enhances surface area, improving reaction efficiency and selectivity.

Purification Strategies

  • Azeotropic Distillation : Removes volatile byproducts like acetone or unreacted ethyl iodide .

  • Crystallization : this compound is isolated from hexane or ethyl acetate via cooling crystallization .

Applications in Organic Synthesis

Oxime and Hydrazine Derivatives

This compound serves as a precursor for O-alkyl oximes, which participate in imine exchange reactions. For example, kinetic studies demonstrate its reactivity with benzaldehyde O-methyloxime:

Benzaldehyde O-methyloxime+O-EthylhydroxylamineBenzaldehyde O-ethyloxime+Methylhydroxylamine\text{Benzaldehyde O-methyloxime} + \text{O-Ethylhydroxylamine} \rightarrow \text{Benzaldehyde O-ethyloxime} + \text{Methylhydroxylamine}

This reaction follows second-order kinetics (k2=0.86L mol1min1k_2 = 0.86 \, \text{L mol}^{-1} \text{min}^{-1} at pH 2.9) .

Pharmaceutical Intermediates

The compound’s ability to stabilize reactive intermediates makes it valuable in synthesizing cephalosporin antibiotics and kinase inhibitors .

Properties

IUPAC Name

O-ethylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXCOKIYARRTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062982
Record name O-Ethylhydroxylamine hydrochloride
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Molecular Weight

97.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3332-29-4
Record name O-Ethylhydroxylamine hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=3332-29-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-ethyl-, hydrochloride (1:1)
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Record name Hydroxylamine, O-ethyl-, hydrochloride (1:1)
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Record name O-Ethylhydroxylamine hydrochloride
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Record name O-ethylhydroxylamine hydrochloride
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Feasible Synthetic Routes

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